molecular formula C12H24N2 B1638159 4-Methyl-2-(4-methylpiperidin-2-yl)piperidine CAS No. 1378896-71-9

4-Methyl-2-(4-methylpiperidin-2-yl)piperidine

Cat. No. B1638159
CAS RN: 1378896-71-9
M. Wt: 196.33 g/mol
InChI Key: TYVXPASNXBGHSH-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpiperidin-2-yl)piperidine is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is used as an anti-corrosive compound for iron and also used in the synthesis of peptides to remove or deprotection of 9-fluorenylmethyloxycarbonyl (Fmoc) groups .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C6H13N . The molecular weight is 99.17 g/mol . The InChIKey is UZOFELREXGAFOI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized and bio-assayed for their varied activity .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 99.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 .

Scientific Research Applications

Alkoxycarbonylpiperidines in Aminocarbonylation

Piperidines with ester functionality, such as methyl pipecolinate, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, showcasing their utility in creating complex molecules for pharmaceutical applications. This method yields carboxamides and ketocarboxamides with potential biological activity, demonstrating the versatility of piperidine derivatives in synthetic organic chemistry (Takács et al., 2014).

Structural and Computational Studies

The study of substituted piperidines' hydrates via X-ray crystallography and quantum chemistry highlights the impact of piperidine ring substitution on molecular structure and interactions. This research provides insights into the molecular architecture and potential pharmaceutical applications of piperidine derivatives, emphasizing the significance of structural analysis in drug design (Socha et al., 2021).

Synthesis of Piperidine Derivatives

A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, has been developed. This research highlights the importance of efficient synthesis techniques for producing large quantities of complex piperidine derivatives, which are valuable in the development of new pharmaceuticals (Smaliy et al., 2011).

CGRP Receptor Inhibitors

Piperidine derivatives have been employed in the development of potent calcitonin gene-related peptide (CGRP) receptor antagonists. The research showcases a stereoselective and economical synthesis, underscoring the therapeutic potential of piperidine derivatives in treating conditions associated with the CGRP receptor, such as migraines (Cann et al., 2012).

Corrosion Inhibition Studies

Piperidine derivatives have been explored as corrosion inhibitors for iron, demonstrating their utility beyond pharmaceuticals into materials science. This research uses quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and inhibition properties, highlighting the multifunctional applications of piperidine compounds (Kaya et al., 2016).

Mechanism of Action

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The structure-activity relationship of the piperidones has been established .

Safety and Hazards

4-Methyl-2-(4-methylpiperidin-2-yl)piperidine is highly flammable and its vapors may form explosive mixtures with air . It causes severe skin burns and eye damage . It is harmful if swallowed and toxic in contact with skin .

Future Directions

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review article describes up to date methodology for the synthesis of piperidone derivatives and their biological properties .

properties

IUPAC Name

4-methyl-2-(4-methylpiperidin-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVXPASNXBGHSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C2CC(CCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1378896-71-9
Record name 4,4'-Dimethyl-2,2'-bipiperidine (mixture of isomers)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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